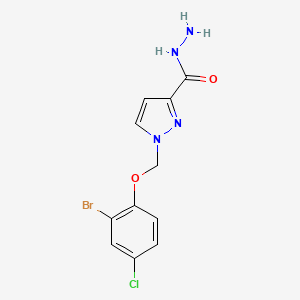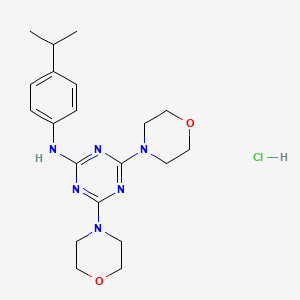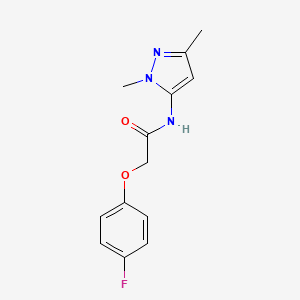![molecular formula C13H20FNO4S2 B2540281 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1396773-69-5](/img/structure/B2540281.png)
2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound characterized by its unique chemical structure This compound contains a combination of functional groups, including a sulfonamide, a fluoro-substituted aromatic ring, a methoxy group, and a butanol backbone with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the sulfonamide: The reaction between 3-fluoro-4-methoxybenzenesulfonyl chloride and an appropriate amine under basic conditions to form the sulfonamide intermediate.
Alkylation: The sulfonamide intermediate is then alkylated with a suitable alkylating agent, such as 4-(methylsulfanyl)butan-2-ol, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluoro group on the aromatic ring can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and selectivity for its targets. The methylsulfanyl group can modulate the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-fluoro-2-methylaniline: Contains a fluoro-substituted aromatic ring similar to the target compound.
Methyl 3-fluoro-4-methoxybenzoate: Shares the methoxy and fluoro substituents on the aromatic ring.
Uniqueness
2-[(3-fluoro-4-methoxybenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonamide, fluoro, methoxy, and methylsulfanyl groups in a single molecule allows for versatile interactions with biological targets and diverse chemical transformations.
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO4S2/c1-13(16,6-7-20-3)9-15-21(17,18)10-4-5-12(19-2)11(14)8-10/h4-5,8,15-16H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSJZEAQYHKPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNS(=O)(=O)C1=CC(=C(C=C1)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)
![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2540208.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)


![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![[(3-ethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2540215.png)

![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)

